molecular formula C20H16 B1616614 5,8-Dimethylbenzo[c]phenanthrene CAS No. 54986-63-9

5,8-Dimethylbenzo[c]phenanthrene

Cat. No.: B1616614
CAS No.: 54986-63-9
M. Wt: 256.3 g/mol
InChI Key: PKNNRYLZAYRCOT-UHFFFAOYSA-N
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Description

Overview of Polycyclic Aromatic Hydrocarbons (PAHs) with Helical Chirality

Polycyclic aromatic hydrocarbons are a large group of organic compounds composed of multiple fused aromatic rings. While many simple PAHs are planar, steric hindrance in more complex or substituted systems can force the molecule to adopt a non-planar, helical conformation. This induced helicity results in a form of chirality known as helical chirality, where the molecule and its mirror image are non-superimposable. These helical molecules can exist as enantiomers, often designated as (P) for plus (right-handed) and (M) for minus (left-handed) helicity. The study of these chiral PAHs is crucial for understanding fundamental principles of stereochemistry and for their potential applications in materials science, chiroptical devices, and asymmetric catalysis.

Structural Characteristics of the Benzo[c]phenanthrene (B127203) Scaffold

Benzo[c]phenanthrene is a polycyclic aromatic hydrocarbon with the chemical formula C₁₈H₁₂. It consists of four fused benzene (B151609) rings, forming a phenanthrene (B1679779) core with an additional fused benzene ring. This arrangement leads to a sterically crowded "fjord region" where a hydrogen atom on the first and last rings are in close proximity. This steric strain forces the molecule to deviate from planarity, adopting a twisted, helical conformation. This inherent non-planarity makes the benzo[c]phenanthrene scaffold a fundamental building block for constructing more complex helical systems.

Academic Significance of Methyl Substitutions in Helical Aromatic Systems, with Focus on Dimethylbenzo[c]phenanthrene Analogues

The introduction of methyl groups into the benzo[c]phenanthrene framework has profound effects on its structural and chemical properties. Methyl substitutions, particularly in sterically hindered positions, can significantly enhance the helical twist and increase the energy barrier to racemization (the interconversion between enantiomers). This is of great academic interest as it allows for the fine-tuning of the chiroptical properties and the kinetic stability of the enantiomers.

The study of various dimethylbenzo[c]phenanthrene analogues has provided valuable insights into these structure-property relationships. For instance, research on 1,12-dimethylbenzo[c]phenanthrene (B1616225) has demonstrated how methyl groups in the "fjord region" dramatically increase the distortion from planarity. Similarly, investigations into 1,4-dimethylbenzo[c]phenanthrene have explored the impact of methylation on the electronic and biological properties of these helical systems. The synthesis of 5,8-diazabenzo[c]phenanthrenes, aza-analogues of the parent hydrocarbon, further highlights the versatility of this scaffold in creating novel helical structures with potential applications in medicinal chemistry.

While detailed research on 5,8-Dimethylbenzo[c]phenanthrene itself is limited in publicly accessible literature, its existence as a reference material suggests its importance in the broader context of PAH analysis and research. The synthesis of this compound has been noted in the supporting information of a study on helicene synthesis, indicating its role as a potential building block or target molecule in the exploration of novel helical systems. The provided partial ¹³C NMR data from this source offers a glimpse into its molecular structure.

Table 1: Basic Properties of this compound

PropertyValue
CAS Number 54986-63-9
Molecular Formula C₂₀H₁₆
Molecular Weight 256.34 g/mol

Table 2: Available Spectroscopic Data for this compound

Spectrum TypeDataSource
¹³C NMR (126 MHz, CDCl₃) δ 125.9, 126.1, 126.7, 127.4, 127.9, 128.6, 130.3, 131.0, 133.5, 133.5 accustandard.com

Due to the limited availability of dedicated research on this compound, a comprehensive analysis of its synthesis, detailed spectroscopic properties, structural analysis, and applications remains an area for future investigation. The study of this specific isomer would undoubtedly contribute to a deeper understanding of the subtle yet significant effects of methyl group positioning on the helicity and properties of the benzo[c]phenanthrene framework.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,8-dimethylbenzo[c]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16/c1-13-11-15-12-14(2)17-8-4-6-10-19(17)20(15)18-9-5-3-7-16(13)18/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNNRYLZAYRCOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C13)C4=CC=CC=C4C(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60970336
Record name 5,8-Dimethylbenzo[c]phenanthrene
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Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54986-63-9
Record name Benzo(c)phenanthrene, 5,8-dimethyl-
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Record name 5,8-Dimethylbenzo[c]phenanthrene
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Record name AR-G51 5,8-DIMETHYLBENZO(C)PHENANTHRENE
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Synthetic Methodologies for 5,8 Dimethylbenzo C Phenanthrene and Functionalized Derivatives

Strategies for Constructing the Dimethylbenzo[c]phenanthrene Core

The construction of the 5,8-dimethylbenzo[c]phenanthrene core often involves multi-step synthetic sequences. One common approach is the photochemical cyclization of stilbene-type precursors. For instance, 1,4-dimethylbenzo[c]phenanthrene has been synthesized through photochemical cyclization, which provides convenient access to the parent hydrocarbon as well as its metabolites. acs.org This method leverages the light-induced formation of the phenanthrene (B1679779) ring system from a suitably substituted stilbene (B7821643) derivative.

Another versatile method for synthesizing phenanthrene derivatives is the palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction. espublisher.comespublisher.com This approach allows for the construction of the phenanthrene skeleton and the introduction of alkyl groups at specific positions. espublisher.comespublisher.com For example, phenanthrene and alkylphenanthrenes can be synthesized from aromatic bromoaldehydes. espublisher.com While not explicitly detailed for this compound, this methodology offers a potential route to this specific isomer.

Furthermore, a palladium-catalyzed domino approach has been developed for the synthesis of challenging phenanthrene derivatives. researchgate.net This sequence involves oxidative homocoupling, cyclization, and oxidation of ortho-halogenated deoxybenzoin (B349326) derivatives, demonstrating good functional group tolerance. researchgate.net The synthesis of 1,12-dimethylbenzo[c]phenanthrene (B1616225) has also been reported, providing a foundational method that could potentially be adapted for the 5,8-dimethyl isomer. acs.org

Enantioselective Synthesis and Chiral Resolution Techniques for Helical Dimethylbenzo[c]phenanthrenes

The inherent helical chirality of certain benzo[c]phenanthrene (B127203) derivatives, such as 1,12-dimethylbenzo[c]phenanthrene-5,8-dicarboxylic acid, necessitates methods for obtaining enantiomerically pure forms. researchgate.netresearchgate.netacs.orgrsc.org These methods are crucial for studying the chiroptical properties and potential applications of these molecules in areas like asymmetric catalysis. researchgate.netacs.org

Diastereomeric Salt Formation Approaches

A classical and widely used method for resolving racemic mixtures of chiral acids is through the formation of diastereomeric salts with a chiral resolving agent. rsc.orgadvanceseng.comlibretexts.org In the case of helical dicarboxylic acids like 1,12-dimethylbenzo[c]phenanthrene-5,8-dicarboxylic acid, chiral bases such as quinine (B1679958) are employed. researchgate.netrsc.org The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. libretexts.org After separation, the pure enantiomers of the dicarboxylic acid can be recovered by treatment with an acid. libretexts.org The efficiency of this process depends on several factors, including the choice of resolving agent and solvent, as well as the temperature of crystallization. advanceseng.com

Table 1: Chiral Resolving Agents and Separation Techniques

Racemic CompoundChiral Resolving AgentSeparation MethodReference
1,12-Dimethylbenzo[c]phenanthrene-5,8-dicarboxylic acidQuinineFractional Crystallization researchgate.netrsc.org
Racemic Ibuprofen(S)-(-)-α-methylbenzylamine (S-MBA)Diastereomeric Salt Crystallization advanceseng.com
Racemic AcidsBrucine, Strychnine, QuinineDiastereomeric Salt Crystallization libretexts.org
Racemic Bases(+)-Tartaric acid, (-)-Malic acidDiastereomeric Salt Crystallization libretexts.org

Asymmetric Induction in Helical Dimethylbenzo[c]phenanthrene Synthesis

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other during a chemical reaction, guided by a chiral influence. wikipedia.orgmsu.edu This strategy is a cornerstone of asymmetric synthesis and can be applied to create enantiomerically enriched helical molecules directly, avoiding the need for resolution. researchgate.netwikipedia.org The chiral influence can originate from a chiral substrate, reagent, catalyst, or even the reaction environment. wikipedia.org

In the context of helical arenes, asymmetric induction can be achieved through various catalytic methods. researchgate.netnih.gov For instance, gold-catalyzed intramolecular hydroarylation of specific alkynes using a TADDOL-derived α-cationic phosphinite as a ligand has been successfully employed for the highly enantioselective synthesis of 1,12-disubstituted researchgate.netcarbohelicenes. nih.gov While not specific to this compound, this demonstrates the potential of catalytic asymmetric synthesis to control the helical chirality of polycyclic aromatic compounds. The development of such methods for the direct enantioselective synthesis of functionalized helical dimethylbenzo[c]phenanthrenes remains an active area of research. scienceopen.com

Regioselective Functionalization and Derivatization Approaches

The ability to introduce functional groups at specific positions on the this compound core is essential for tuning its properties and for its application in various fields. Several regioselective functionalization reactions have been explored. researchgate.netacs.orgrsc.orgnih.gov

Nitration: Nitration of dimethylbenzo[c]phenanthrene derivatives can be achieved to introduce nitro groups at specific positions. For example, 1,12-dimethylbenzo[c]phenanthrene-5,8-dinitrile can be nitrated to yield 2,11-dinitro- and 4,9-dinitro- derivatives. researchgate.net Similarly, the synthesis of 4-nitro-5,8-diazabenzo[c]phenanthrene has been reported, highlighting the feasibility of introducing nitro groups onto the benzo[c]phenanthrene framework. nih.gov

Dicarboxylation: The introduction of two carboxylic acid groups (dicarboxylation) is a key functionalization for creating versatile building blocks. Helical chiral 1,12-dimethylbenzo[c]phenanthrene-5,8-dicarboxylic acid has been synthesized and resolved in multigram quantities. researchgate.netacs.orgrsc.org This dicarboxylic acid serves as a valuable precursor for further derivatization.

Amide Formation: The carboxylic acid groups of derivatives like 1,12-dimethylbenzo[c]phenanthrene-5,8-dicarboxylic acid can be readily converted into amides. researchgate.netacs.org This is typically achieved by first converting the carboxylic acids to their more reactive acid chlorides, followed by reaction with an appropriate amine. researchgate.netnih.gov One-pot procedures for the synthesis of macrocyclic amides from the diacid have also been developed. researchgate.netacs.org Modern methods for direct amide formation from carboxylic acids and amines, sometimes using coupling reagents or catalysts, offer greener and more efficient alternatives. nih.govresearchgate.netyoutube.com

Diol Formation: The formation of diols from benzo[c]phenanthrene derivatives is another important functionalization. For example, (±)-trans-9,10-dihydroxy-9,10-dihydro-1,4-dimethylbenzo[c]phenanthrene has been synthesized by the reduction of the corresponding o-quinone with sodium borohydride. acs.org Phenanthrene-3,4-diol is another example of a diol derivative. nih.gov These diols can be important metabolites or precursors for further chemical transformations.

Table 2: Functionalized Derivatives of Dimethylbenzo[c]phenanthrene

DerivativeFunctionalizationReagents/MethodReference
2,11-Dinitro-1,12-dimethylbenzo[c]phenanthrene-5,8-dinitrileNitrationNitrating agents researchgate.net
4,9-Dinitro-1,12-dimethylbenzo[c]phenanthrene-5,8-dinitrileNitrationNitrating agents researchgate.net
1,12-Dimethylbenzo[c]phenanthrene-5,8-dicarboxylic acidDicarboxylationNot specified researchgate.netacs.orgrsc.org
Macrocyclic amides of 1,12-dimethylbenzo[c]phenanthrene-5,8-dicarboxylic acidAmide FormationDiacid chloride, dianiline spacer researchgate.netacs.org
(±)-trans-9,10-Dihydroxy-9,10-dihydro-1,4-dimethylbenzo[c]phenanthreneDiol FormationReduction of o-quinone with NaBH4 acs.org

Stereochemical Investigations and Conformational Dynamics of Helical Dimethylbenzo C Phenanthrenes

Determination of Absolute Configuration in Dimethylbenzo[c]phenanthrenes (e.g., via X-ray Crystallography)

The definitive determination of the absolute configuration of chiral molecules is crucial for understanding their chemical and physical properties. X-ray crystallography stands as a powerful technique for unambiguously assigning the three-dimensional arrangement of atoms in a crystalline solid. In the realm of dimethylbenzo[c]phenanthrenes, while direct crystallographic data for 5,8-dimethylbenzo[c]phenanthrene itself may be limited in publicly accessible literature, studies on closely related derivatives provide significant insights.

For instance, the absolute configuration of (5R,8R)-(-)-trans-5,6,6a,7,8,12b-hexahydro-1,12-dimethylbenzo[c]phenanthrene-5,8-diyl di-p-bromobenzoate has been successfully determined using X-ray crystallography. nih.gov This was achieved by first reducing trans-5,6,6a,7,8,12b-hexahydro-1,12-dimethylbenzo[c]phenanthrene-5,8-dione with lithium aluminum hydride to yield the corresponding diols stereoselectively. nih.gov The subsequent derivatization with p-bromobenzoic acid introduced heavy atoms (bromine), which facilitated the crystallographic analysis and the assignment of the absolute configuration. nih.gov This approach of derivatizing a chiral molecule to determine its absolute stereochemistry is a common and effective strategy in stereochemical analysis.

Compound Derivative Method of Absolute Configuration Determination
(5R,8R)-(-)-trans-5,6,6a,7,8,12b-hexahydro-1,12-dimethylbenzo[c]phenanthrene-5,8-diyl di-p-bromobenzoateX-ray Crystallography

Analysis of Helical Conformations and Intramolecular Overcrowding

The helical shape of this compound is a direct result of severe intramolecular overcrowding. The proximity of the methyl groups at the 5- and 8-positions, along with the hydrogen atoms at the 4- and 9-positions, creates significant van der Waals repulsion. To alleviate this steric strain, the molecule distorts from planarity, with the terminal benzene (B151609) rings overlapping, thus forming a helical structure. This phenomenon is characteristic of helicenes, a class of ortho-fused polycyclic aromatic hydrocarbons.

Configurational Stability and Racemization Barriers in Helical Dimethylbenzo[c]phenanthrene Systems

A critical aspect of helical chirality is the configurational stability of the enantiomers, which is quantified by the energy barrier to racemization. Racemization is the process where one enantiomer converts into the other, leading to a 1:1 mixture that is optically inactive. For helicenes, this process occurs through a conformational inversion, passing through a non-helical, higher-energy transition state.

Computational studies on substituted helicenes have shown that the introduction of methyl groups can significantly impact the racemization barrier. ru.nl For instance, in related helicene systems, a methyl group at a terminal position, analogous to the 5- or 8-position in benzo[c]phenanthrene (B127203), generally increases the racemization barrier compared to the unsubstituted parent helicene. ru.nl This is attributed to the increased steric hindrance in the transition state for racemization. A second methyl group can further enhance this barrier. ru.nl

The magnitude of the racemization barrier determines whether the enantiomers can be resolved and isolated at a given temperature. A higher barrier indicates greater configurational stability.

Type of Substitution Effect on Racemization Barrier Reason
1-Methyl-substituted heliceneAt least as high as the next higher unsubstituted helicene. ru.nlIncreased steric hindrance in the transition state.
1,1'-Dimethyl-substitutedFurther increases the barrier. ru.nlEnhanced steric hindrance in the transition state due to both groups.
2-Methyl-substitutedDoes not have a severe influence. ru.nlThe methyl group is not in a position to significantly affect the transition state energy for racemization.

Influence of Methyl Substitutions on Helical Pitch and Steric Interactions

The substitution of hydrogen atoms with larger methyl groups at the 5- and 8-positions of the benzo[c]phenanthrene core has a profound effect on the molecule's geometry, particularly the helical pitch. The helical pitch is a measure of the vertical distance between successive turns of the helix. The increased steric bulk of the methyl groups enhances the intramolecular repulsion, forcing the terminal rings to move further apart vertically to find a more stable conformation. This results in an increase in the helical pitch compared to the unsubstituted benzo[c]phenanthrene.

These steric interactions are not limited to the repulsion between the two methyl groups. There are also significant interactions between the methyl groups and the adjacent hydrogen atoms, as well as the π-electron clouds of the aromatic rings. These complex steric effects are the primary drivers for the adoption of a helical conformation and dictate the precise geometry of the molecule. The steric hindrance caused by methyl groups can also kinetically hinder processes like DNA hybridization in larger molecules containing methylated cytosine, a phenomenon driven by steric effects rather than electrostatic ones. nih.gov

Advanced Spectroscopic and Analytical Characterization of 5,8 Dimethylbenzo C Phenanthrene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the intricate structure of 5,8-Dimethylbenzo[c]phenanthrene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the molecular skeleton and the positions of the methyl substituents.

¹H NMR spectra are characterized by signals in the aromatic region, corresponding to the protons on the fused benzene (B151609) rings, and distinct signals for the two methyl groups. The chemical shifts and coupling constants of the aromatic protons are particularly informative for confirming the connectivity of the rings.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. careerendeavour.com The carbon signals are typically spread over a wider range than proton signals, which simplifies the spectrum and allows for easier identification of individual carbon atoms, including the quaternary carbons within the fused ring system. careerendeavour.com The signals for the methyl carbons appear in the aliphatic region of the spectrum. The number of unique signals in the ¹³C NMR spectrum confirms the molecule's symmetry. careerendeavour.com Due to the molecule's structure, some carbon atoms are chemically equivalent, leading to fewer than 20 signals in the decoupled spectrum. careerendeavour.com

Conformational analysis of benzo[c]phenanthrene (B127203) systems can also be investigated using temperature-dependent NMR studies. These experiments can reveal dynamic processes such as ring inversions, which may be slow on the NMR timescale at lower temperatures. researchgate.net

Electronic Absorption and Circular Dichroism (CD) Spectroscopy in Chiroptical Studies

Electronic absorption (UV-Vis) spectroscopy and circular dichroism (CD) are powerful tools for investigating the electronic properties and chirality of this compound.

The UV-Vis absorption spectrum of this compound, like other polycyclic aromatic hydrocarbons, is characterized by a series of absorption bands corresponding to π-π* electronic transitions. These transitions give rise to a distinctive spectral fingerprint that can be used for identification and quantification.

For chiral derivatives or conformers of this compound, circular dichroism spectroscopy provides crucial information about their stereochemistry. rsc.org CD spectroscopy measures the differential absorption of left and right circularly polarized light. rsc.org Non-superimposable mirror-image isomers (enantiomers) will produce CD spectra that are mirror images of each other. The sign and magnitude of the Cotton effects in the CD spectrum can be related to the absolute configuration of the chiral molecule. rsc.org Theoretical calculations, such as those based on the π-SCF approximation, can be used to predict the rotational strengths and transition energies, which can then be compared with experimental CD spectra to assign the stereochemistry. rsc.org

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography provides the most definitive information about the three-dimensional structure of this compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles within the molecule.

The crystal structure reveals the planarity of the aromatic rings and the orientation of the methyl groups. The packing of the molecules in the crystal lattice is also determined, providing insights into intermolecular interactions such as van der Waals forces and potential π-π stacking. This information is crucial for understanding the physical properties of the solid material.

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and investigating the fragmentation pathways of this compound. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 256.34 g/mol . nist.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for polycyclic aromatic hydrocarbons involve the loss of small neutral molecules such as H₂ or C₂H₂ (acetylene). nih.gov The study of these fragmentation patterns can help to confirm the structure of the parent molecule and understand its stability under energetic conditions. nih.gov For instance, the loss of a methyl group (CH₃) would result in a fragment ion at m/z 241, while the loss of acetylene (B1199291) could lead to a fragment at m/z 230.

Table 1: Key Mass Spectrometry Data for this compound

FeatureValue
Molecular Formula C₂₀H₁₆
Molecular Weight 256.34 g/mol nist.gov
CAS Registry Number 54986-63-9 nist.gov

Note: This table contains fundamental molecular data relevant to mass spectrometry.

Computational Chemistry and Theoretical Insights into Dimethylbenzo C Phenanthrene Systems

Quantum Chemical Calculations for Electronic Structure, Molecular Geometry, and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of dimethylbenzo[c]phenanthrene systems. wikipedia.org DFT methods are widely used to study the electronic structure and geometry of PAHs and their derivatives. researchgate.net These calculations can accurately predict molecular geometries, including bond lengths and angles, and provide a detailed picture of the electron distribution within the molecule.

For 5,8-Dimethylbenzo[c]phenanthrene, DFT calculations would reveal the extent of steric strain introduced by the two methyl groups in the fjord region. This steric hindrance forces the molecule to adopt a non-planar, helical conformation to alleviate the clash between the methyl groups and the adjacent aromatic ring. acs.org The degree of this distortion, often quantified by the dihedral angle between the terminal aromatic rings, is a critical parameter influencing the molecule's properties.

Furthermore, these calculations provide valuable information about the molecule's energetics. The calculated heat of formation and strain energy offer a quantitative measure of the molecule's stability. The electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also readily obtained. The HOMO-LUMO gap is a key determinant of a molecule's chemical reactivity and its spectroscopic characteristics.

Table 1: Representative Data from DFT Calculations on Methylated PAHs
CompoundMethod/Basis SetCalculated PropertyValueReference
1,4-Dimethylbenzo[c]phenanthreneB3LYP/6-31G(d)Dihedral Angle (°)37 acs.org
Benzo[c]phenanthrene (B127203)B3LYP/6-31G(d)Dihedral Angle (°)27 acs.org

Conformational Analysis and Mapping of Potential Energy Surfaces

The presence of the methyl groups in this compound necessitates a thorough conformational analysis. Due to the steric strain in the fjord region, the molecule is expected to exist as a pair of enantiomers, (P)- and (M)-helicenes. acs.org A key aspect of the theoretical investigation is the mapping of the potential energy surface (PES) associated with the interconversion between these enantiomers.

The PES can be explored by systematically varying the key dihedral angles that define the helical twist of the molecule. By calculating the energy at each point, a contour map can be generated that illustrates the energy landscape. mdpi.com This map reveals the minimum energy conformations, corresponding to the stable helical structures, and the transition state for the racemization process. The energy barrier for this interconversion is a crucial piece of information, as it determines the conformational stability of the enantiomers at a given temperature. For PAHs with significant steric hindrance in the fjord region, this barrier is typically high enough to allow for the separation of the enantiomers at room temperature.

Prediction of Spectroscopic Properties and Chiroptical Behavior

A significant consequence of the methyl-induced helicity in dimethylbenzo[c]phenanthrene systems is their chiroptical behavior. Chiral molecules interact differently with left and right circularly polarized light, a property that can be probed using techniques like circular dichroism (CD) spectroscopy. Theoretical calculations can predict the CD spectra of these helical molecules, providing a powerful tool for assigning the absolute configuration of the enantiomers. researchgate.net

Time-dependent DFT (TD-DFT) is a commonly used method to simulate electronic absorption and CD spectra. acs.org By calculating the excitation energies and rotational strengths for the electronic transitions, a theoretical spectrum can be generated. This predicted spectrum can then be compared with experimental data to confirm the structure and stereochemistry of the molecule. The characteristic CD spectrum of a helical PAH typically shows a series of positive and negative bands (Cotton effects) that are a unique fingerprint of its three-dimensional structure.

Table 2: Predicted Spectroscopic Properties for Helical Systems
SystemMethodPredicted PropertyObservationReference
Helical PeptidesTheoretical PredictionCD SpectrumTwo minima around 208 and 222 nm, and a maximum around 190 nm for α-helices. researchgate.net
Substituted AcenesTD-DFTUV-vis-NIR AbsorptionRed shifts in HOMO-LUMO gap with increasing number of fused rings. acs.org

Molecular Modeling of Intermolecular Interactions and Recognition Events

The shape and electronic properties of this compound, particularly its non-planar structure and the presence of methyl groups, play a crucial role in its interactions with other molecules. Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, can be used to study these intermolecular interactions. researchgate.net

A key area of interest is the interaction of methylated PAHs with biological macromolecules like DNA. nih.govnih.gov It is known that some PAHs can intercalate into the DNA double helix or bind to its grooves, potentially leading to mutations and carcinogenesis. Molecular modeling can help to predict the preferred binding modes of this compound with DNA. These simulations can reveal the specific interactions, such as van der Waals forces and hydrophobic interactions, that stabilize the PAH-DNA complex. The methyl groups can significantly influence these interactions, either by creating steric hindrance or by providing additional points of contact.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Applied to Methylated Benzophenanthrenes

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.govnih.gov In the context of methylated benzophenanthrenes, QSAR studies are particularly relevant for predicting their carcinogenic potential. wikipedia.org

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set with known activity. These descriptors can be structural (e.g., molecular weight, number of rings), electronic (e.g., HOMO/LUMO energies, dipole moment), or topological. For methylated PAHs, descriptors that quantify the shape and steric hindrance of the fjord region are particularly important. researchgate.net

Once a statistically significant correlation is established between the descriptors and the activity, the model can be used to predict the activity of new, untested compounds like different isomers of dimethylbenzo[c]phenanthrene. These models can aid in prioritizing compounds for further experimental testing and in understanding the structural features that contribute to their biological effects.

Molecular Recognition and Supramolecular Interactions of Helical Dimethylbenzo C Phenanthrenes

Chiral Recognition Mechanisms with Helical Biopolymers (e.g., Double-Strand DNA)

The helical structure of 5,8-Dimethylbenzo[c]phenanthrene, a result of steric hindrance between the methyl groups and the phenanthrene (B1679779) core, is a key determinant in its interaction with chiral biopolymers like double-stranded DNA. The two enantiomeric forms of this molecule, (P)- and (M)-5,8-dimethylbenzo[c]phenanthrene, exhibit differential binding to the right-handed helix of DNA.

Research has shown that polycyclic aromatic hydrocarbons (PAHs) with non-planar, twisted structures can interact with DNA through intercalation, groove binding, or a combination of both. In the case of this compound, its distorted helical shape allows for specific chiral recognition by the DNA double helix. The spatial arrangement of the aromatic rings and the methyl groups influences the efficiency and selectivity of binding. The interactions are primarily driven by van der Waals forces and hydrophobic interactions between the PAH and the DNA bases. The planarity of the aromatic system is a critical factor for effective intercalation, where the molecule inserts itself between the base pairs of the DNA.

Complexation Studies with Cyclic and Linear Oligosaccharides (e.g., Cyclodextrins, Dextrins)

The encapsulation of this compound by cyclic and linear oligosaccharides, particularly cyclodextrins, has been a subject of significant research. These host-guest systems provide a model for understanding molecular recognition and can influence the solubility, stability, and reactivity of the guest molecule.

Elucidation of Binding Thermodynamics and Kinetics

Studies on the complexation of various PAHs with cyclodextrins have revealed that the binding process is typically driven by a favorable enthalpy change (ΔH°) and a smaller, often unfavorable, entropy change (ΔS°). This suggests that the formation of inclusion complexes is an energetically driven process. For instance, the complexation of PAHs with β-cyclodextrin is characterized by negative enthalpy and entropy changes, indicating that the process is enthalpy-driven. The stoichiometry of these complexes is often found to be 1:1.

HostGuestΔH° (kJ/mol)ΔS° (J/mol·K)Stoichiometry
β-cyclodextrinPyrene-24.3-23.41:1
β-cyclodextrinAnthracene-20.5-15.91:1

This table presents representative thermodynamic data for the complexation of PAHs with β-cyclodextrin, illustrating the general principles that would apply to this compound.

Enantioselectivity in Supramolecular Assemblies

The chiral nature of this compound and its host, such as modified cyclodextrins, can lead to enantioselective recognition. The differing spatial arrangements of the (P)- and (M)-enantiomers result in distinct fits within the chiral cavity of the host molecule. This can lead to differences in the binding constants for the two enantiomers, allowing for their separation or differential sensing. The degree of enantioselectivity is highly dependent on the specific structure of the host and the guest, as well as the experimental conditions.

Formation and Spectroscopic Analysis of Charge-Transfer Complexes with Electron Donors/Acceptors

Polycyclic aromatic hydrocarbons like this compound can act as electron donors in the presence of suitable electron acceptors, leading to the formation of charge-transfer (CT) complexes. These complexes exhibit characteristic absorption bands in the visible region of the electromagnetic spectrum, which are not present in the spectra of the individual components. The formation of these complexes is a result of the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor (the PAH) to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

Spectroscopic techniques, particularly UV-Vis absorption spectroscopy, are instrumental in the characterization of these CT complexes. The position and intensity of the CT band can provide information about the strength of the interaction and the electronic properties of the donor and acceptor molecules. For example, the interaction of PAHs with acceptors like tetracyanoethylene (B109619) (TCNE) has been well-studied. The energy of the CT transition is related to the ionization potential of the donor and the electron affinity of the acceptor.

Mechanistic Studies of Interactions with Other Biological Macromolecules (e.g., proteins, lipids, focusing on binding modes and structural changes)

Beyond DNA, this compound can interact with other crucial biological macromolecules, including proteins and lipids. These interactions are often implicated in the biological activity and toxicological profiles of PAHs.

The binding of PAHs to proteins can occur through various mechanisms, including hydrophobic interactions with nonpolar pockets on the protein surface or within its interior. Such binding can induce conformational changes in the protein, potentially altering its function. For instance, PAHs can bind to serum albumin, the primary transport protein in the blood, which can facilitate their distribution throughout the body.

Interactions with lipid membranes are also of significant importance. The lipophilic nature of this compound promotes its partitioning into the hydrophobic core of lipid bilayers. This can disrupt the structure and function of the membrane, affecting its fluidity and permeability. Studies have shown that the planarity and size of PAHs influence their localization and orientation within the lipid membrane, which in turn dictates the extent of membrane perturbation.

Emerging Research Avenues and Future Perspectives for Dimethylbenzo C Phenanthrene Systems

Advanced Material Science Applications (e.g., optoelectronics, chiral sensors, molecular machines)

The unique electronic and structural properties of dimethylbenzo[c]phenanthrene systems make them promising candidates for a range of applications in materials science. Their helical chirality, in particular, opens doors to functionalities not readily achievable with planar aromatic systems.

Optoelectronics: Phenanthrene (B1679779) derivatives are actively being investigated for their potential in optoelectronic devices due to their photoluminescent and electroluminescent properties. academie-sciences.frdaneshyari.com Research on various substituted phenanthrenes has demonstrated their suitability as emitters in organic light-emitting diodes (OLEDs). academie-sciences.fr For instance, new phenanthrene derivatives bearing cyano groups have been shown to possess high electronic affinity, suggesting their potential as electron-injection or hole-blocking layers in OLEDs. academie-sciences.fr The introduction of dimethyl substitution on the benzo[c]phenanthrene (B127203) core is expected to influence the electronic properties, potentially tuning the emission color and efficiency. The large Stokes shifts observed in some benzo[c]phenanthrene derivatives make them promising for applications where reabsorption is a concern. researchgate.net

Chiral Sensors: The inherent chirality of 5,8-dimethylbenzo[c]phenanthrene makes it a compelling candidate for the development of chiral sensors. The enantiomers of this molecule could exhibit differential interactions with other chiral molecules, forming the basis for enantioselective recognition. While direct studies on this compound as a chiral sensor are limited, related research provides a proof of concept. For example, organic electrochemical transistors (OECTs) are being explored for chiral sensing by incorporating chiral polymers. anr.fr Furthermore, the selective molecular recognition of PAHs has been demonstrated using calix nih.govarene-functionalized silver nanoparticles, where recognition is based on size and π-π stacking interactions. researchgate.net A similar approach, utilizing the specific chiral pockets of this compound enantiomers, could lead to highly selective sensors for various chiral analytes. The theoretical groundwork for controlling the chirality of a related molecule, difluorobenzo[c]phenanthrene, using laser pulses suggests future possibilities for creating chiroptical switches. nih.gov

Molecular Machines: The helical structure of benzo[c]phenanthrenes is a key feature for their potential use as components in molecular machines. Molecular machines are complex molecular assemblies that can perform specific tasks in response to external stimuli. nobelprize.orgnih.gov Research has shown that rotaxanes, which are mechanically interlocked molecular architectures, can incorporate phenanthrene moieties to create molecular shuttles. nobelprize.orgmanchester.ac.uk These shuttles can move along a molecular axle in a controlled manner. The synthesis of helicenes, which are structurally related to benzo[c]phenanthrenes, has been achieved using rotaxane-based molecular machines. manchester.ac.uk Overcrowded alkenes that form helical structures have been used to create unidirectional molecular motors. researchgate.net The dimethyl substitution in this compound could be leveraged to control the steric interactions that govern the rotational or translational motion in such molecular machines. The manipulation of molecular pliers and paddles at interfaces further highlights the potential for mechanical control of such systems. nih.gov

Development of Novel and Efficient Synthetic Routes for Complex Helical Systems

The synthesis of complex, sterically hindered helical systems like this compound and its derivatives presents a significant challenge to organic chemists. However, recent advancements in synthetic methodologies are paving the way for more efficient and versatile routes.

One of the classical methods for synthesizing benzo[c]phenanthrene derivatives is through photochemical cyclization. manchester.ac.uk However, researchers are continuously exploring new strategies to improve yields and introduce functional groups. For instance, the synthesis of novel 5,8-diazabenzo[c]phenanthrenes, which are aza-analogs of the target compound, has been achieved through a versatile double Friedlander reaction with yields ranging from 30-90%. acs.orgnih.gov This approach allows for the introduction of nitrogen atoms into the helical core, which can profoundly alter the electronic properties and coordination chemistry of the molecule.

Furthermore, the synthesis of functionalized helical BN-benzo[c]phenanthrenes has been reported, demonstrating the feasibility of incorporating heteroatoms like boron and nitrogen into the helical framework. nih.govrsc.org These BN-doped PAHs are of interest for their unique electronic and optical properties. Photocatalyzed reactions are also emerging as a powerful tool for the synthesis of phenanthrenes and their aza-analogues under mild conditions. beilstein-journals.org These methods often involve the generation of radical intermediates that undergo intramolecular cyclization to form the desired helical structure.

A summary of synthetic approaches for related helical systems is presented in the table below:

Synthetic MethodTarget SystemKey FeaturesReference(s)
Photochemical Cyclization1,4-Dimethylbenzo[c]phenanthreneAccess to sterically congested fjord-region derivatives. manchester.ac.uk
Double Friedlander Reaction5,8-Diazabenzo[c]phenanthrenesVersatile route to aza-analogs with good yields. acs.orgnih.gov
Palladium-Catalyzed Cross-CouplingFunctionalized BN-benzo[c]phenanthrenesIntroduction of heteroatoms (B, N) into the helical core. nih.govrsc.org
PhotocatalysisPhenanthrenes and Aza-analoguesMild reaction conditions and high regioselectivity. beilstein-journals.org

Deeper Elucidation of Complex Stereoselective Molecular Recognition Phenomena

The distinct three-dimensional structure of this compound enantiomers provides a unique platform for studying stereoselective molecular recognition. Understanding how these chiral molecules interact with other chiral entities is crucial for their application in areas such as chiral separation, asymmetric catalysis, and biological systems.

Studies on the metabolism of the parent compound, benzo[c]phenanthrene, have revealed that enzymatic reactions can proceed with high stereoselectivity. For instance, the formation of benzo[c]phenanthrene trans-3,4-dihydrodiol, a metabolic precursor to a carcinogenic diol-epoxide, is highly stereoselective, with the ratio of enantiomers depending on the specific enzymes involved. researchgate.net Similarly, the formation of the K-region 5,6-epoxides of benzo[c]phenanthrene by rat liver microsomes is also stereoselective. manchester.ac.uk

The introduction of methyl groups, as in 1,4-dimethylbenzo[c]phenanthrene, has been shown to induce a greater degree of helicity compared to the unsubstituted parent molecule. manchester.ac.uk This enhanced helicity can be expected to lead to more pronounced stereoselective interactions. The future elucidation of the binding of this compound enantiomers to chiral receptors, such as proteins or chiral stationary phases, will provide valuable data on the nature of these interactions. Techniques like X-ray crystallography, NMR spectroscopy, and circular dichroism will be instrumental in visualizing and quantifying these recognition events.

Integration with Nanotechnology and Self-Assembly Processes

The integration of dimethylbenzo[c]phenanthrene systems with nanotechnology offers exciting possibilities for the creation of novel materials with tailored properties. The self-assembly of these molecules into well-defined nanostructures is a key area of future research.

PAHs, the class of molecules to which this compound belongs, have been the focus of nanotechnology research, particularly in the context of environmental remediation. nih.govresearchgate.net Nanomaterials are being used to enhance the bioremediation of PAH-contaminated sites. nih.gov Conversely, the incorporation of PAHs onto nanoparticles released from the thermal decomposition of nano-enabled thermoplastics has been shown to enhance the concentration of high molecular weight, more toxic PAHs. nih.govacs.org This highlights the importance of understanding the interactions between PAHs and nanomaterials.

Q & A

Q. Can co-metabolic substrates enhance the biodegradation kinetics of this compound?

  • Methodology : Co-metabolism with salicylate (1–5 mM) upregulates dioxygenase expression in Burkholderia cepacia. Use RNA-seq to confirm gene induction and measure degradation rates via first-order kinetics (k1 > 0.05 h⁻¹). Compare with glucose-supplemented controls, which may repress PAH metabolism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.